[(6aR,9R)-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinolin-9-yl]-[(2S,4S)-2,4-dimethylazetidin-1-yl]methanone;(2R,3R)-2,3-dihydroxybutanedioic acid
Description
This compound consists of two primary components:
[(6aR,9R)-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinolin-9-yl]-[(2S,4S)-2,4-dimethylazetidin-1-yl]methanone: A complex heterocyclic structure featuring an indoloquinoline core fused with a dimethylazetidine ring.
(2R,3R)-2,3-dihydroxybutanedioic acid (tartaric acid): A chiral dicarboxylic acid serving as a counterion to enhance solubility and stability .
The indoloquinoline moiety is structurally analogous to ergot alkaloids, such as ergotamine, which exhibit diverse pharmacological properties .
Properties
Molecular Formula |
C25H31N3O7 |
|---|---|
Molecular Weight |
485.5 g/mol |
IUPAC Name |
[(6aR,9R)-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinolin-9-yl]-[(2S,4S)-2,4-dimethylazetidin-1-yl]methanone;(2R,3R)-2,3-dihydroxybutanedioic acid |
InChI |
InChI=1S/C21H25N3O.C4H6O6/c1-12-7-13(2)24(12)21(25)15-8-17-16-5-4-6-18-20(16)14(10-22-18)9-19(17)23(3)11-15;5-1(3(7)8)2(6)4(9)10/h4-6,8,10,12-13,15,19,22H,7,9,11H2,1-3H3;1-2,5-6H,(H,7,8)(H,9,10)/t12-,13-,15+,19+;1-,2-/m01/s1 |
InChI Key |
PBBQWKVPRYKGDF-XMCAWUHESA-N |
Isomeric SMILES |
C[C@H]1C[C@@H](N1C(=O)[C@H]2CN([C@@H]3CC4=CNC5=CC=CC(=C45)C3=C2)C)C.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O |
Canonical SMILES |
CC1CC(N1C(=O)C2CN(C3CC4=CNC5=CC=CC(=C45)C3=C2)C)C.C(C(C(=O)O)O)(C(=O)O)O |
Origin of Product |
United States |
Preparation Methods
Derivatization of Lysergic Acid Analogues
The indoloquinoline scaffold shares structural homology with lysergic acid, a naturally occurring ergot alkaloid. Modifications to lysergic acid derivatives enable access to the 7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline framework:
-
Methylation at Position 7 :
-
Carboxylic Acid Activation :
-
The C9-carboxylic acid is converted to an acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride.
-
Intermediate: (6aR,9R)-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carbonyl chloride.
-
Azetidine Ring Construction
The (2S,4S)-2,4-dimethylazetidine ring is synthesized via cyclization strategies, leveraging recent advances in azetidine chemistry:
Method A: Rhodium-Catalyzed Ring Expansion
-
Substrate : N-Silyl-protected azirine (25 ).
-
Reagent : Rhodium carbene generated from diazo compounds.
-
Conditions : CH₂Cl₂, 25°C, 6 h.
-
Outcome : Forms 2-azetine (26 ), hydrogenated to azetidine (29 ) using Pd/C and H₂.
Method B: Lewis Acid-Catalyzed [2+2] Cycloaddition
Methanone Linkage Formation
The activated indoloquinoline acyl chloride is coupled to the azetidine amine via nucleophilic acyl substitution:
-
Coupling Reaction :
Synthesis and Resolution of (2R,3R)-2,3-Dihydroxybutanedioic Acid
Tartaric acid is produced via asymmetric synthesis or resolution of racemic mixtures. A patented method employs maleic anhydride as the starting material:
Step 1: Formation of (2R,3R)-2,3-Dihydroxybutanedioic Anhydride
-
Reactants : Maleic anhydride (1 eq), H₂O (6–10 eq), KI/KIO₃ (1.09–1.56 eq), I₂ (1.29–1.56 eq).
-
Catalyst : Sodium tungstate (0.01–0.02 eq).
-
Conditions : 100–105°C, reflux, 4–6 h.
-
Product : Crude anhydride (57–65 g per 98 g maleic anhydride).
Step 2: Hydrolysis to Tartaric Acid
-
Reactants : Anhydride (1 eq), H₂SO₄ (20% w/w, 4–8 eq).
-
Conditions : 100–105°C, 4–6 h.
-
Crystallization : Cooling to 25°C yields L-(+)-tartaric acid (ee >99%).
Salt Formation and Co-Crystallization
The final step involves combining the methanone base with tartaric acid in a 1:1 molar ratio:
-
Acid-Base Reaction :
Optimization and Challenges
Stereochemical Control
Chemical Reactions Analysis
Types of Reactions
[(6aR,9R)-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinolin-9-yl]-[(2S,4S)-2,4-dimethylazetidin-1-yl]methanone undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another, often facilitated by nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Structural Characteristics
This compound features a unique indole-based framework fused with a quinoline moiety and includes an azetidine ring along with a dihydroxybutanedioic acid component. The intricate stereochemistry of this compound can influence its biological interactions and pharmacological effects.
Medicinal Chemistry Applications
-
Antimicrobial Activity
- Compounds with indole and quinoline structures often exhibit antimicrobial properties. Research indicates that similar compounds can effectively combat various bacterial and fungal infections due to their ability to disrupt microbial cell functions.
-
Anticancer Properties
- The compound's structure suggests potential applications in cancer therapy. Studies have shown that related compounds can inhibit specific enzymes and pathways involved in cancer cell proliferation. This inhibition is crucial for developing targeted therapies against various cancer types.
-
Neuroprotective Effects
- Given the role of indole derivatives in neurotransmitter modulation, this compound may have implications in neuropharmacology. It could potentially be used to develop treatments for neurodegenerative diseases by protecting neurons from damage and promoting cognitive function.
The biological activity of this compound can be predicted using computational models such as the Prediction of Activity Spectra for Substances (PASS). These models analyze structural features to estimate potential pharmacological effects across various biological targets.
Interaction Studies
Understanding how this compound interacts with biological systems is essential for elucidating its therapeutic potential. Techniques such as:
- Molecular docking : To predict binding affinities with target proteins.
- Enzyme inhibition assays : To evaluate its effectiveness against specific enzymes involved in disease pathways.
These studies help identify potential therapeutic uses and safety profiles.
Case Studies and Research Findings
-
Antimicrobial Studies
- Research has demonstrated that derivatives of indole and quinoline exhibit significant antimicrobial activity against strains such as Staphylococcus aureus and Escherichia coli. The structure-function relationship has been explored to optimize efficacy.
-
Cancer Research
- A study highlighted the anticancer activity of similar compounds in inhibiting the growth of breast cancer cells through apoptosis induction. The mechanism involved targeting specific signaling pathways critical for tumor growth.
-
Neuropharmacological Applications
- Investigations into the neuroprotective effects of related compounds have shown promise in reducing oxidative stress in neuronal cells, suggesting potential applications in treating Alzheimer's disease or other neurodegenerative disorders.
Mechanism of Action
The mechanism of action of [(6aR,9R)-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinolin-9-yl]-[(2S,4S)-2,4-dimethylazetidin-1-yl]methanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following compounds share the indolo[4,3-fg]quinoline core but differ in substituents, stereochemistry, and biological activity:
*Includes tartaric acid counterion. †Calculated based on molecular components.
Key Structural Differences
Substituents on the Indoloquinoline Core: The target compound features a 7-methyl group, while methysergide and 1P-LSD have additional substituents (e.g., 4,7-dimethyl or propionyl groups) that influence receptor binding kinetics.
Stereochemistry: The (6aR,9R) configuration is conserved across ergot alkaloids, but the (2S,4S)-dimethylazetidine introduces novel stereoelectronic effects compared to the (2S)-hydroxybutyl group in methysergide.
Counterion Effects :
- Tartaric acid enhances aqueous solubility, unlike neutral or lipophilic counterions in analogues like 1P-LSD.
Biological Activity
The compound [(6aR,9R)-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinolin-9-yl]-[(2S,4S)-2,4-dimethylazetidin-1-yl]methanone;(2R,3R)-2,3-dihydroxybutanedioic acid , hereafter referred to as Compound A , is a complex organic molecule with potential biological activity. This article explores its biological properties, mechanisms of action, and relevant case studies that highlight its significance in medicinal chemistry.
Molecular Characteristics
- Molecular Formula : CHNO
- Molecular Weight : 487.502 g/mol
- CAS Number : 63938-26-1
Structural Representation
The structure of Compound A features an indole core fused with a tetrahydroquinoline moiety and an azetidinone side chain. This unique configuration may contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 487.502 g/mol |
| CAS Number | 63938-26-1 |
Compound A exhibits multiple biological activities that may be attributed to its structural components:
- Antioxidant Activity : The presence of hydroxyl groups in the structure suggests potential antioxidant properties, which can mitigate oxidative stress in cells.
- Neuroprotective Effects : Similar compounds have shown efficacy in protecting neuronal cells from apoptosis and neurodegeneration.
- Anti-inflammatory Properties : The compound may inhibit pro-inflammatory cytokines, contributing to its therapeutic potential in inflammatory diseases.
In Vitro Studies
Recent studies have investigated the effects of Compound A on various cell lines:
- Neuroblastoma Cells : Compound A demonstrated significant neuroprotective effects by reducing cell death induced by oxidative stress.
- Microglial Activation : It inhibited the activation of microglial cells, which are implicated in neuroinflammation.
In Vivo Studies
Animal models have been used to evaluate the therapeutic potential of Compound A:
- Mouse Model of Neurodegeneration : Administration of Compound A resulted in improved cognitive function and reduced markers of inflammation in the brain.
- Chronic Pain Models : The compound exhibited analgesic effects, suggesting its potential use in pain management.
Case Studies
-
Case Study on Neuroprotection :
- In a study published in Journal of Neurochemistry, researchers found that Compound A significantly reduced neuronal apoptosis in models of Alzheimer's disease. The mechanism was linked to the modulation of apoptotic pathways and reduction of amyloid-beta toxicity.
-
Case Study on Anti-inflammatory Effects :
- Another study highlighted in Frontiers in Pharmacology reported that Compound A effectively reduced levels of IL-6 and TNF-alpha in lipopolysaccharide (LPS)-stimulated macrophages, indicating its anti-inflammatory potential.
Q & A
Q. Table 1: Key Analytical Parameters for Purity Assessment
| Parameter | Target Value | Technique | Reference |
|---|---|---|---|
| Purity | >95% | HPLC-UV | |
| Molecular Weight (MS) | 241.1579 [M+H]+ | HR-MS | |
| Elemental Analysis (C%) | 74.65% ± 0.3% | CHN Analyzer |
Q. Table 2: Computational Modeling Inputs for Receptor Binding
| Parameter | Value | Software/Tool |
|---|---|---|
| Ligand Docking Score | ≤ -9.0 kcal/mol | AutoDock Vina |
| Solvation Energy | ≤ -40 kJ/mol | GROMACS |
| Hydrogen Bond Interactions | ≥ 3 critical residues | PyMOL |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
